REACTION_CXSMILES
|
[CH3:1][S:2]([CH3:4])=O.S(=O)(=O)(O)O.[C:10]1([N:16]=C=O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[OH-].[Na+]>C(O)(=O)C>[NH2:16][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[CH3:1][S:2][CH2:4][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[NH2:16] |f:3.4|
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
9.76 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
9.9843 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
CUSTOM
|
Details
|
rose to 15° C
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
WAIT
|
Details
|
which subsided after approximately fifteen minutes
|
Type
|
WAIT
|
Details
|
After thirty minutes at room temperature
|
Type
|
EXTRACTION
|
Details
|
this was extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
Due to the instability of this sulfilimine, 0.33 g of succnimide was added
|
Type
|
CONCENTRATION
|
Details
|
the solution was then concentrated to 150 ml
|
Type
|
TEMPERATURE
|
Details
|
refluxed for sixteen hours
|
Type
|
WASH
|
Details
|
The solution was then washed with 10% aqueous sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
To this was added dodecane as an internal standard
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.751 g | |
YIELD: PERCENTYIELD | 22.4% |
Name
|
|
Type
|
product
|
Smiles
|
CSCC1=C(N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.166 g | |
YIELD: PERCENTYIELD | 55.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |